JB-1 peptide JB-1 peptide
Brand Name: Vulcanchem
CAS No.: 147819-32-7
VCID: VC21102425
InChI: InChI=1S/C55H88N14O15S2/c1-27(2)24-35(65-50(79)39-17-12-22-68(39)51(80)31(6)61-43(72)29(4)59-47(76)36(66-42(71)28(3)58)25-54-18-19-55(84)41(86-55)40(54)85-54)46(75)64-34(15-9-11-21-57)52(81)69-23-13-16-38(69)49(78)60-30(5)44(73)63-33(14-8-10-20-56)45(74)67-37(26-70)48(77)62-32(7)53(82)83/h18-19,26-41,84H,8-17,20-25,56-58H2,1-7H3,(H,59,76)(H,60,78)(H,61,72)(H,62,77)(H,63,73)(H,64,75)(H,65,79)(H,66,71)(H,67,74)(H,82,83)/t28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40?,41?,54?,55?/m0/s1
SMILES: CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C=O)C(=O)NC(C)C(=O)O)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)C(CC34C=CC5(C(C3S4)S5)O)NC(=O)C(C)N
Molecular Formula: C55H88N14O15S2
Molecular Weight: 1249.5 g/mol

JB-1 peptide

CAS No.: 147819-32-7

Cat. No.: VC21102425

Molecular Formula: C55H88N14O15S2

Molecular Weight: 1249.5 g/mol

* For research use only. Not for human or veterinary use.

JB-1 peptide - 147819-32-7

Specification

CAS No. 147819-32-7
Molecular Formula C55H88N14O15S2
Molecular Weight 1249.5 g/mol
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(7-hydroxy-3,8-dithiatricyclo[5.1.0.02,4]oct-5-en-4-yl)propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]amino]-3-oxopropanoyl]amino]propanoic acid
Standard InChI InChI=1S/C55H88N14O15S2/c1-27(2)24-35(65-50(79)39-17-12-22-68(39)51(80)31(6)61-43(72)29(4)59-47(76)36(66-42(71)28(3)58)25-54-18-19-55(84)41(86-55)40(54)85-54)46(75)64-34(15-9-11-21-57)52(81)69-23-13-16-38(69)49(78)60-30(5)44(73)63-33(14-8-10-20-56)45(74)67-37(26-70)48(77)62-32(7)53(82)83/h18-19,26-41,84H,8-17,20-25,56-58H2,1-7H3,(H,59,76)(H,60,78)(H,61,72)(H,62,77)(H,63,73)(H,64,75)(H,65,79)(H,66,71)(H,67,74)(H,82,83)/t28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40?,41?,54?,55?/m0/s1
Standard InChI Key CWDBKYUARDUIEM-KTQAENQISA-N
Isomeric SMILES C[C@@H](C(=O)N[C@@H](CC12C=CC3(C(C1S2)S3)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N5CCC[C@H]5C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C=O)C(=O)N[C@@H](C)C(=O)O)N
SMILES CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C=O)C(=O)NC(C)C(=O)O)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)C(CC34C=CC5(C(C3S4)S5)O)NC(=O)C(C)N
Canonical SMILES CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C=O)C(=O)NC(C)C(=O)O)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)C(CC34C=CC5(C(C3S4)S5)O)NC(=O)C(C)N

Introduction

JB1 is an analog of Insulin-like Growth Factor-I (IGF-I), which plays a crucial role in cell growth and differentiation. IGF-I analogs are studied for their potential therapeutic applications, including their effects on growth and development, as well as their role in various diseases.

Biomolecular Effects of JB1

Research on JB1 has primarily been conducted in rat models to understand its effects on retinal abnormalities and growth. A study published in Nature highlights the use of JB1 in a rat model to normalize retinal abnormalities caused by hyperoxia/hypoxia (H/H) cycling. This effect is believed to involve soluble VEGFR-1 (sVEGFR-1), a protein that plays a role in vascular endothelial growth factor signaling .

Key Findings:

  • Retinal Abnormalities: Early short-term exposure to systemic JB1 treatment can normalize retinal abnormalities associated with H/H cycling.

  • sVEGFR-1: JB1 treatment increases sVEGFR-1 levels, which may contribute to its therapeutic effects.

  • VEGF and IGF-I: The treatment affects VEGF and IGF-I levels in serum and ocular tissues, indicating its role in regulating growth factors.

Experimental Data

The following tables summarize some key experimental findings related to JB1 treatment in rat models:

Table 1: Effects of JB1 Treatment on Body Weight and Linear Growth

Treatment GroupBody Weight at P14Linear Growth at P14
Saline (RA)BaselineBaseline
JB1x3 (RA)IncreasedIncreased
Saline (H/H)DecreasedDecreased
JB1x3 (H/H)Higher than SalineHigher than Saline
JB1x7 (H/H)DecreasedDecreased

Table 2: Serum Levels of VEGF, sVEGFR-1, and IGF-I at P14 and P21

ProteinTreatment GroupP14 Serum LevelsP21 Serum Levels
VEGFSaline (RA)BaselineBaseline
JB1x3 (RA)Decreased-
Saline (H/H)Lower than RAIncreased
JB1x7 (H/H)-Increased (NS)
sVEGFR-1Saline (RA)BaselineBaseline
JB1x3 (RA & H/H)IncreasedSustained
JB1x7 (RA & H/H)DecreasedDecreased
IGF-ISaline (RA)BaselineBaseline
JB1x3 (RA)DecreasedRebound
Saline (H/H)Lower than RALower than RA
JB1x3 & JB1x7 (H/H)Lower than SalineRebound

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator